molecular formula C21H25ClN2O3 B4657769 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B4657769
M. Wt: 388.9 g/mol
InChI Key: XWDNRKSRCVTQKV-UHFFFAOYSA-N
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Description

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[221]heptane-2,3-dione is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a bicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[221]heptane-2,3-dione typically involves multiple stepsThe final step involves the formation of the bicycloheptane core through a series of cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to its bicycloheptane core, which imparts specific chemical and physical properties. This structural feature distinguishes it from other compounds with similar functional groups .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-19(2)20(3)7-8-21(19,17(26)16(20)25)18(27)24-11-9-23(10-12-24)15-6-4-5-14(22)13-15/h4-6,13H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDNRKSRCVTQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 3
Reactant of Route 3
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 4
Reactant of Route 4
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 5
Reactant of Route 5
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 6
Reactant of Route 6
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

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